molecular formula C9H6F3N3 B1610568 3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 33468-84-7

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No. B1610568
CAS RN: 33468-84-7
M. Wt: 213.16 g/mol
InChI Key: BSIXIBWASJDSKW-UHFFFAOYSA-N
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Description

“3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” consists of a pyridine ring substituted with a trifluoromethyl group . The trifluoromethyl group contains three fluorine atoms and a methyl group .

Scientific Research Applications

Application in Microwave-assisted Synthesis

Scientific Field

Organic Chemistry Summary of Application: The compound is used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives . . Methods of Application: The compound reacts with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation to form derivatives, which, when heated with POCl3, condense into pyrazolopyridines . Results: The method results in high yields of pyrazolopyridines .

Application in the Synthesis of Trifluoromethyl Pyrimidine Derivatives

Scientific Field

Medicinal Chemistry Summary of Application: The compound is used in the design and synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives have shown potential in antifungal, insecticidal, and anticancer activities . Methods of Application: The compound is synthesized through four-step reactions . Results: Some of the synthesized compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml . They also showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml , and certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .

Application in Agrochemical and Pharmaceutical Industries

Scientific Field

Agrochemical and Pharmaceutical Industries Summary of Application: The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Methods of Application: The compound is synthesized through various reactions . Results: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Scientific Field

Material Science Summary of Application: The compound is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Methods of Application: The compound is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction . Results: The synthesized MOFs have potential applications in gas storage, separation, and catalysis .

properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIXIBWASJDSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496711
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

CAS RN

33468-84-7
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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